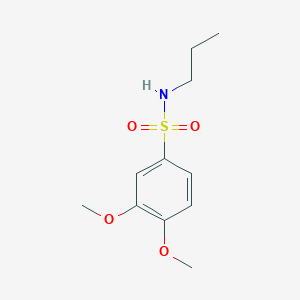
3,4-dimethoxy-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C12H19NO4S. It is commonly known as 'DPS' and is used in various scientific research applications. DPS is a sulfonamide derivative and is used as a selective inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII). It has been found to have potential therapeutic benefits in cancer treatment, hypoxic tumors, and other diseases.
Mecanismo De Acción
DPS selectively inhibits CA IX and XII by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions and an increase in the production of protons. The decrease in bicarbonate ions leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
DPS has been found to have various biochemical and physiological effects. It has been shown to decrease the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, DPS has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPS in lab experiments include its selectivity for CA IX and XII, its ability to decrease the pH of the tumor microenvironment, and its potential therapeutic benefits in cancer treatment. However, the limitations of using DPS in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are various future directions for the research on DPS. One potential direction is to study its effectiveness in combination with other chemotherapy and radiation therapy drugs. Another potential direction is to study its effectiveness in other diseases, such as hypoxic ischemic encephalopathy. Additionally, further research is needed to determine the optimal dosage and administration of DPS for therapeutic purposes.
Conclusion:
In conclusion, 3,4-dimethoxy-N-propylbenzenesulfonamide is a sulfonamide derivative that has potential therapeutic benefits in cancer treatment and other diseases. It selectively inhibits CA IX and XII, which leads to a decrease in the pH of the tumor microenvironment and enhances the effectiveness of chemotherapy and radiation therapy. Further research is needed to determine the optimal dosage and administration of DPS for therapeutic purposes.
Métodos De Síntesis
The synthesis of DPS involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with propylamine in the presence of a base. The reaction takes place at room temperature and produces DPS as a white solid.
Aplicaciones Científicas De Investigación
DPS has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to selectively inhibit CA IX and XII, which are overexpressed in hypoxic tumors. The inhibition of CA IX and XII leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C11H17NO4S |
|---|---|
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-4-7-12-17(13,14)9-5-6-10(15-2)11(8-9)16-3/h5-6,8,12H,4,7H2,1-3H3 |
Clave InChI |
CQXLFGRCVLARQK-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296418.png)
![Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296422.png)
![Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296423.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B296424.png)
![N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B296425.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)
![N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296431.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B296435.png)

![N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B296438.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B296440.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide](/img/structure/B296442.png)
![N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296444.png)